Superior Potency in Blocking Neutrophil Migration Compared to D-Series Resolvins
In a direct in vitro comparison, Resolvin E1 (RvE1) demonstrated significantly greater potency in blocking fMLP-stimulated neutrophil migration compared to the D-series resolvins RvD1 and RvD2 [1]. This functional difference was dose-dependent and particularly pronounced at higher concentrations [1].
| Evidence Dimension | Potency to inhibit fMLP-stimulated neutrophil migration |
|---|---|
| Target Compound Data | Significantly greater blockade than RvD1 and RvD2 (dose-dependent) |
| Comparator Or Baseline | Resolvin D1 (RvD1) and Resolvin D2 (RvD2) |
| Quantified Difference | RvE1 > RvD2 > RvD1 in potency; more pronounced at 2000 nM |
| Conditions | In vitro neutrophil migration assay |
Why This Matters
For studies on leukocyte trafficking and acute inflammation, RvE1 offers superior potency over D-series resolvins, potentially reducing the required experimental concentration and off-target effects.
- [1] Kumar, A. (2012). The effects of resolvins on dermal wound healing. Rutgers University Graduate School of Biomedical Sciences. (Master's Thesis). View Source
